![molecular formula C22H20N2O3 B1228200 3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone is a member of quinolines.
Scientific Research Applications
Synthesis and Cytotoxicity
A study focused on the synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, which bear resemblance to the queried compound. These compounds were synthesized with yields up to 95% and evaluated for their cytotoxicity in human leukocytes, demonstrating significant cytotoxicity at high concentrations (Bonacorso et al., 2016).
Catalytic Reactions
Research on Rh(I)-catalyzed carbon–carbon double-bond formation by coupling of (quinolin-8-yl)methanone with arylaldehyde tosylhydrazone describes an alternative method for arylvinylation, yielding products in high yields. This process involves catalytic reactions that could be relevant to similar chemical structures (Zhang et al., 2013).
Anti-tubercular Agents
A study on substituted benzo[h]quinazolines and benzo[g]indazoles, which are structurally related to the queried compound, revealed significant anti-tubercular activity against Mycobacterium tuberculosis. This indicates potential applications of similar compounds in antimicrobial research (Maurya et al., 2013).
5-HT3 Receptor Antagonists
Quinoxalin-2-carboxamides, structurally related to the queried compound, were synthesized and evaluated for their 5-HT3 receptor antagonism. This suggests potential applications in the development of therapies targeting 5-HT3 receptors (Mahesh et al., 2011).
mGlu1 Receptor Antagonists
Research on (3,4-dihydro-2H-pyrano[2,3]b quinolin-7-yl) (cis-4-methoxycyclohexyl) methanone (JNJ16259685) demonstrated its potency as a selective mGlu1 receptor antagonist, suggesting similar compounds could have applications in inhibiting mGlu1 receptor function (Lavreysen et al., 2004).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the queried compound, were synthesized and showed significant anticancer activity, indicating potential applications in cancer research (Reddy et al., 2015).
properties
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone |
|---|---|
Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone |
InChI |
InChI=1S/C22H20N2O3/c1-26-16-9-11-17-15(13-16)8-10-18-20(23-27-21(17)18)22(25)24-12-4-6-14-5-2-3-7-19(14)24/h2-3,5,7,9,11,13H,4,6,8,10,12H2,1H3 |
InChI Key |
FTHJGBUEJVSENS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)N4CCCC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



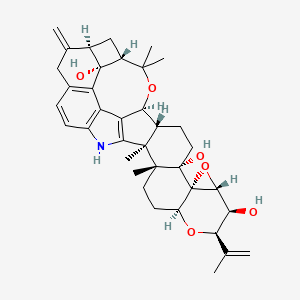
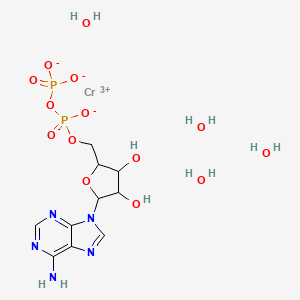
![5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1228120.png)
![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetamide](/img/structure/B1228125.png)
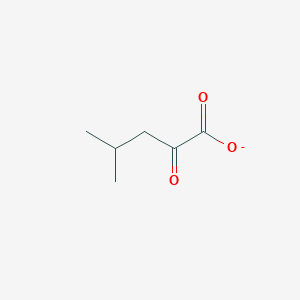
![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)
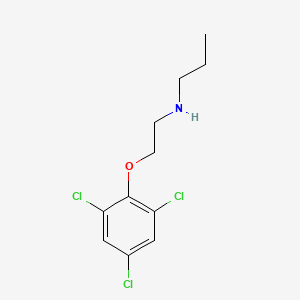
![3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B1228131.png)
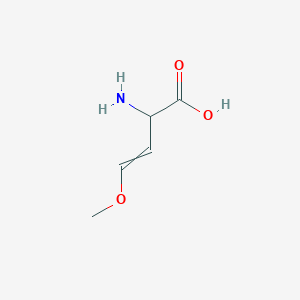
![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole](/img/structure/B1228137.png)
![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)